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Compound of Interest

Compound Name: YTP-17

Cat. No.: B10861930

This guide provides a detailed comparative analysis of two prominent inhibitors of the
YAP/TAZ-TEAD transcriptional complex, YTP-17 and K-975. Both compounds have emerged
as significant tools for researchers in oncology and developmental biology, targeting the Hippo
signaling pathway, a critical regulator of organ size, cell proliferation, and tumorigenesis. This
document is intended for researchers, scientists, and drug development professionals seeking
a comprehensive understanding of the similarities and differences between these two
molecules.

Mechanism of Action: Targeting the YAPITAZ-TEAD
Interaction

Both YTP-17 and K-975 are designed to disrupt the protein-protein interaction between Yes-
associated protein (YAP) or its paralog, transcriptional coactivator with PDZ-binding motif
(TAZ), and the TEA domain (TEAD) family of transcription factors.[1][2] This interaction is a
downstream nodal point of the Hippo pathway and is crucial for the transcriptional activation of
genes involved in cell proliferation and survival.[1]

K-975 is a potent, selective, and orally active TEAD inhibitor.[3] It functions as a covalent
inhibitor, specifically binding to Cysteine 359 (Cys359) located in the palmitate-binding pocket
of TEAD.[4][5] This covalent modification prevents the palmitoylation of TEAD, a post-
translational modification that enhances its binding to YAP/TAZ, thereby inhibiting the formation
of the active transcriptional complex.[6]
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YTP-17 is also an orally active inhibitor of the YAP-TEAD protein-protein interaction.[2][7] While

the exact binding mode is not as extensively detailed in the provided results, it is characterized

by a high inhibitory potency.[2]

In Vitro Efficacy: A Head-to-Head Comparison

The following table summarizes the available quantitative data on the in vitro performance of

YTP-17 and K-975.

Parameter YTP-17 K-975 Reference
YAP-TEAD PPI IC50 4 nM 20 nM (GI50) [2][3]
Potently inhibits
Antiproliferative 1C50 proliferation of NF2-
45 nM 517

(NCI-H2052 cells)

non-expressing MPM

cell lines

Cell Line Specificity

Data not specified

Stronger inhibitory
effect against NF2-
non-expressing
mesothelioma cell

lines compared to

NF2-expressing lines.

[5]

In Vivo Efficacy: Preclinical Antitumor Activity

Both compounds have demonstrated antitumor activity in preclinical xenograft models.
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. Dosing
Compound Animal Model . Outcome Reference
Regimen
NCI-H226 60 mg/kg, oral o
45% reduction in
YTP-17 xenograft mouse  gavage, once
) tumor volume
model daily for 2 weeks
Inhibits tumor
10-300 mg/kg, rowth b
MPM xenograft ) 99 g o Y
K-975 p.o. twice a day inhibiting [4]
mouse models
for 14 days YAP1/TAZ-TEAD

signaling

Experimental Protocols
Cell Proliferation Assay (General Protocol)

o Cell Culture: Cancer cell lines (e.g., NCI-H2052, NCI-H226) are cultured in appropriate
media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified
incubator at 37°C with 5% CO2.

o Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight.
The following day, the media is replaced with fresh media containing serial dilutions of YTP-
17 or K-975. A vehicle control (e.g., DMSO) is also included.

 Incubation: The plates are incubated for a specified period (e.g., 72 or 144 hours).[4][8]

 Viability Assessment: Cell viability is assessed using a colorimetric assay such as the
resazurin-based assay or by quantifying ATP content.

o Data Analysis: The absorbance or luminescence values are measured using a plate reader.
The data is normalized to the vehicle control, and the half-maximal inhibitory concentration
(IC50) is calculated using non-linear regression analysis.

Xenograft Mouse Model (General Protocol)

¢ Animal Husbandry: Immunocompromised mice (e.g., SCID or nude mice) are used. They are
housed in a pathogen-free environment with ad libitum access to food and water.
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e Tumor Implantation: A suspension of cancer cells (e.g., NCI-H226) is subcutaneously
injected into the flank of each mouse.

e Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice with
established tumors are then randomized into treatment and control groups.

e Compound Administration: YTP-17 or K-975 is administered orally (e.g., by gavage)
according to the specified dosing regimen. The control group receives the vehicle.[4][7]

e Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using
calipers.

» Endpoint and Analysis: The study is terminated when tumors in the control group reach a
predetermined size. Tumor volumes are compared between the treatment and control
groups to assess antitumor efficacy.

Visualizing the Molecular Interactions and
Experimental Design

To better illustrate the concepts discussed, the following diagrams have been generated.
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Caption: The Hippo Signaling Pathway and points of inhibition by YTP-17 and K-975.
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Caption: A generalized workflow for the preclinical evaluation of YTP-17 and K-975.

Safety and Toxicology

Preliminary toxicity studies on K-975 have suggested potential for reversible nephrotoxicity in
rats, characterized by proteinuria and podocyte foot process effacement.[9][10] This effect was
found to be monitorable and reversible upon cessation of treatment.[9][10] At present, there is
no publicly available information regarding the specific toxicity profile of YTP-17.

Conclusion
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Both YTP-17 and K-975 are potent, orally available inhibitors of the YAP/TAZ-TEAD interaction
with demonstrated antitumor activity. YTP-17 appears to have a more potent IC50 for the direct
inhibition of the protein-protein interaction. K-975, being a covalent inhibitor, has been
extensively characterized, including its specific binding site and potential for off-target effects.
The choice between these two compounds for research purposes may depend on the specific
experimental context, the desired mode of inhibition (covalent vs. non-covalent, if YTP-17 is
indeed non-covalent), and the importance of a well-documented toxicity profile. Further head-
to-head studies would be beneficial to fully elucidate the comparative advantages of each
inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Analysis of YTP-17 and K-975: A Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10861930#comparative-study-of-ytp-17-and-k-975]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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